molecular formula C30H38FeO4P2 B13399351 1,1'-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene

1,1'-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene

Cat. No.: B13399351
M. Wt: 580.4 g/mol
InChI Key: MSHGYKYOTXOANU-UHFFFAOYSA-N
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Description

1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene is a chemical compound with the molecular formula C₃₀H₂₈FeO₄P₂. It is a type of ferrocene derivative where the ferrocene core is substituted with bis(5-methyl-2-furanyl) phosphino groups. This compound is known for its unique properties and applications in various fields, including catalysis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene typically involves the reaction of ferrocene with bis(5-methyl-2-furanyl) phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of phosphine derivatives .

Scientific Research Applications

1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Bis(diphenylphosphino)ferrocene (dppf)
  • 1,1’-Bis(diisopropylphosphino)ferrocene (dippf)
  • 1,1’-Bis(dicyclohexylphosphino)ferrocene (dcpf)
  • 1,1’-Bis(di-tert-butylphosphino)ferrocene (dtbpf)

Uniqueness

1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene is unique due to the presence of the bis(5-methyl-2-furanyl) phosphino groups, which impart distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable ligand in catalysis .

Properties

Molecular Formula

C30H38FeO4P2

Molecular Weight

580.4 g/mol

IUPAC Name

cyclopentyl-bis(5-methylfuran-2-yl)phosphane;iron

InChI

InChI=1S/2C15H19O2P.Fe/c2*1-11-7-9-14(16-11)18(13-5-3-4-6-13)15-10-8-12(2)17-15;/h2*7-10,13H,3-6H2,1-2H3;

InChI Key

MSHGYKYOTXOANU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)P(C2CCCC2)C3=CC=C(O3)C.CC1=CC=C(O1)P(C2CCCC2)C3=CC=C(O3)C.[Fe]

Origin of Product

United States

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